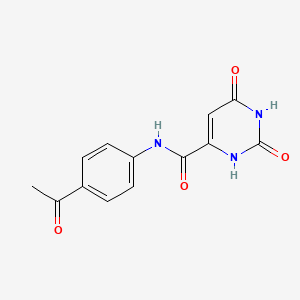

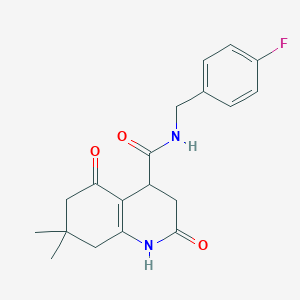

![molecular formula C19H21N5O B5547987 6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)

6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like "6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide" often involves multi-step reactions, starting from simpler precursors to achieve the desired structure. A common approach includes the site selective C-H functionalization of imidazo-[1,2-a]pyridines, which has attracted much interest in drug development because of its potent medicinal properties. Novel methods for its synthesis and functionalization continue to be a significant area of research, particularly through transition metal catalysis and metal-free approaches that offer site-selectivity for functionalization at various positions of the scaffold (Shankar et al., 2023).

Molecular Structure Analysis

The molecular structure of "this compound" is characterized by its hybrid scaffold that combines elements from imidazo[1,2-a]pyridine and quinazolinone frameworks. This combination is crucial for its biological activity and chemical reactivity. Studies on similar compounds, such as cyclizations of alkenyl(alkynyl)-functionalized quinazolinones and their heteroanalogues, have provided insights into constructing polyheterocyclic structures that are significant for understanding the complex chemistry of such molecules (Vaskevych et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of this compound can be largely attributed to its functional groups and heterocyclic frameworks, which enable a variety of chemical reactions. For instance, the presence of the imidazo[1,2-a]pyridine core facilitates selective C-H functionalization, allowing for the introduction of various substituents that can alter the molecule's physical and chemical properties, enhancing its potential as a pharmacological agent. These reactions are crucial for the development of new synthetic methodologies and for understanding the compound's interaction with biological targets (Shankar et al., 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modifications

The synthesis and chemical modification of imidazo[1,2-a]pyridine derivatives, including compounds related to "6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide," have been extensively studied. These efforts aim to enhance their chemical properties and potential therapeutic applications. For example, the synthesis of polynuclear heterocycles, such as imidazoquinazolines and imidazoquinazolinediones, involves reactions of amino-acids with various acyl halides and other agents, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in generating complex molecular structures with potential biological activities (Alkhader et al., 1979).

Pharmacological Applications

Significant research has been conducted on modifying the imidazo[1,2-a]pyridine structure to reduce metabolism mediated by aldehyde oxidase (AO), illustrating the compound's relevance in drug discovery, particularly for conditions like castration-resistant prostate cancer (CRPC). By altering the heterocycle or blocking reactive sites, researchers aim to improve the stability and efficacy of these compounds, potentially extending their utility in treating various diseases (Linton et al., 2011).

Antiviral and Antibacterial Applications

The antiviral and antibacterial potential of imidazo[1,2-a]pyridines has been explored, with some derivatives showing promising activity against human rhinovirus and tuberculosis. This highlights the therapeutic potential of these compounds beyond their initial scope, offering new avenues for the development of effective treatments against infectious diseases (Hamdouchi et al., 1999).

Material Science Applications

Research has also extended into the material sciences, with studies on the strong luminescence behavior of mono- and dimeric imidazoquinazolines, indicating their potential application in organic light-emitting diodes (OLEDs). Despite challenges such as rapid device degradation under electrical current, these findings underscore the versatility of imidazo[1,2-a]pyridine derivatives in developing new materials with desirable optical properties (Pandey et al., 2017).

Eigenschaften

IUPAC Name |

6-methyl-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-12-7-8-18-23-16(11-24(18)10-12)19(25)20-9-17-21-13(2)14-5-3-4-6-15(14)22-17/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYNCNNLXUZUJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=NC(=C4CCCCC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

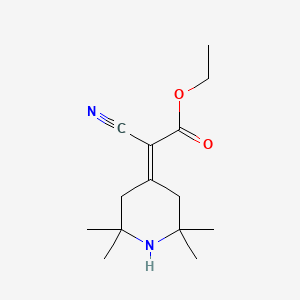

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

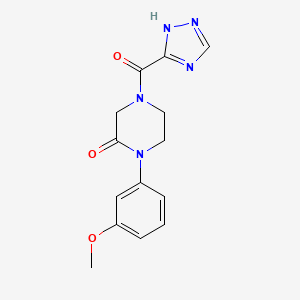

![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)

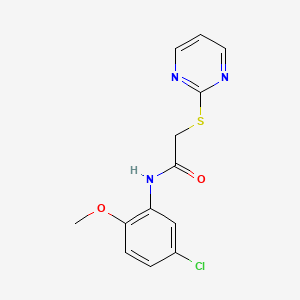

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)